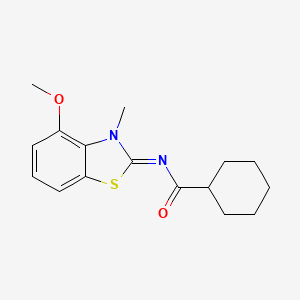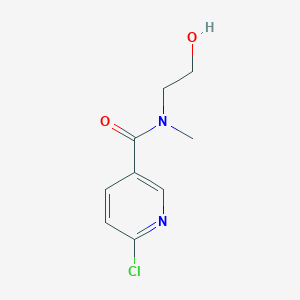
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide" is a chemical of interest in the field of medicinal chemistry due to its potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.
Synthesis Analysis
The synthesis of related compounds involves the use of high-performance liquid chromatography (HPLC) for the determination of similar structures, as seen in the study of 6-(2-chlorophenyl)-4-hydroxy-4H-imidazo[1,5-a]-[1,4]benzodiazepine-3-carboxamide and its metabolite . Another paper describes a practical synthetic route to a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, from 2,6-dichloro-3-trifluoromethylpyridine, highlighting process improvements and regioselectivity . Additionally, N-methoxy-N-methylamides can be synthesized from carboxylic acids using 2-chloro-1-methylpyridinium iodide as a coupling agent, which could be a relevant method for the synthesis of "6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide" .
Molecular Structure Analysis
Quantum chemical calculations, spectroscopic investigation, and molecular docking analysis of 4-chloro-N-methylpyridine-2-carboxamide provide a framework for understanding the molecular structure of related compounds . Techniques such as FT-Raman, FT-IR, and density functional theory calculations are used to analyze spectral features and vibrational assignments. The study also includes natural bond orbital (NBO) analysis and molecular docking simulations, which could be applied to the analysis of "6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide" .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide." However, the methodologies used in the synthesis and analysis of related compounds could be extrapolated to understand the potential chemical reactions of this compound. For instance, the use of HPLC in the determination of similar compounds suggests that similar analytical techniques could be employed for reaction monitoring .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are analyzed using various spectroscopic and computational techniques. The study of 4-chloro-N-methylpyridine-2-carboxamide provides insights into properties such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the non-linear optical (NLO) activity of a compound . These properties, along with the evaluation of Fukui functions and molecular electrostatic potential maps, could be relevant for the analysis of the physical and chemical properties of "6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide" .
科学的研究の応用
Chemistry and Biochemistry Applications
Research in the field of chemistry and biochemistry often explores the synthesis, characterization, and application of various chemical compounds. Compounds similar to "6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide" might be investigated for their potential as intermediates in the synthesis of more complex molecules. Such research could lead to the development of new drugs, materials, or chemical processes. For example, the study of acrylamide's chemistry, biochemistry, and safety reveals its widespread use in industry and potential health effects, illustrating the dual nature of chemical compounds as both useful and potentially hazardous (Friedman, 2003).
Pharmacological Properties and Clinical Use
Investigations into the pharmacological properties and clinical uses of chemical compounds often involve understanding their mechanisms of action, therapeutic potential, and safety profiles. Research might focus on how similar compounds interact with biological systems, offering insights into their potential applications in treating diseases or conditions. The review of metoclopramide's pharmacological properties and clinical use provides a detailed look at how specific compounds are evaluated for medical applications (Pinder et al., 2012).
Environmental Impact and Safety
The environmental impact and safety of chemical compounds are crucial areas of research, especially for those used in agriculture, industry, or pharmaceuticals. Studies might focus on the fate, behavior, and potential toxicity of compounds in various environments, aiming to mitigate negative effects while maximizing beneficial uses. For instance, the review of parabens in aquatic environments highlights concerns about their persistence and potential as endocrine disrupters, emphasizing the importance of understanding and managing chemical pollutants (Haman et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(4-5-13)9(14)7-2-3-8(10)11-6-7/h2-3,6,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYABBQZYAARRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

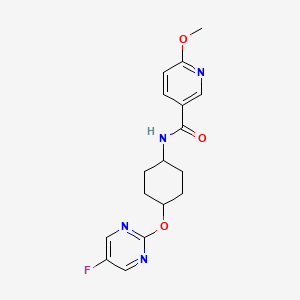
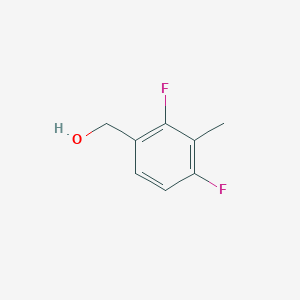
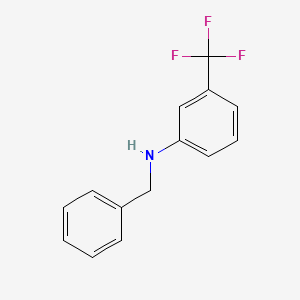
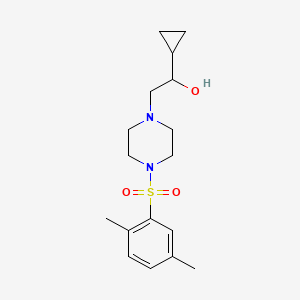
![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]quinazoline](/img/structure/B2518449.png)
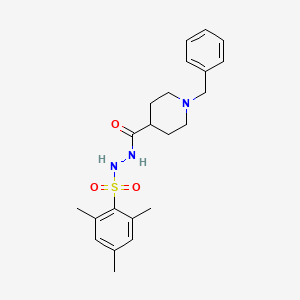
![2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2518451.png)
![1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2518454.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518455.png)

